N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Description
N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23F3N2O2S2 and its molecular weight is 432.52. The purity is usually 95%.
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Scientific Research Applications
Molecular and Supramolecular Structures
Research on derivatives of sulfonamide, like N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, has contributed to understanding molecular and supramolecular structures. These compounds, including ones with benzene- and toluenesulfonamide, exhibit varied N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles, influencing their molecular conformation. Such structures are pivotal in hydrogen bonding, layer formation, and π-π stacking interactions, essential in materials science and crystallography (Jacobs, Chan, & O'Connor, 2013).
Sulfomethylation in Macrocyclic Chelates
Sulfomethylation of polyazamacrocycles with formaldehyde bisulfite presents a novel route to synthesizing mixed-side-chain macrocyclic chelates. This method, applicable to various piperazine and polyazamacrocycles, allows for controlled introduction of methanesulfonate groups, leading to potential applications in chelation therapy and radiopharmaceuticals (van Westrenen & Sherry, 1992).
Proton-donating Ability and Supramolecular Assembly
The study of trifluoro-N-(2-phenylacetyl)methanesulfonamide provided insights into its proton-donating ability and its role in forming dimers through hydrogen bonding. This understanding is crucial for designing more efficient hydrogen bond donors in supramolecular chemistry and catalysis (Oznobikhina et al., 2009).
Transfer Hydrogenation Catalysis
N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives have been investigated for their role in transfer hydrogenation catalysis, highlighting the utility of sulfonamide compounds in synthetic organic chemistry. Such catalytic processes are vital for developing more sustainable and efficient methods for chemical synthesis (Ruff et al., 2016).
Sulfonamides in Cyclisation Reactions
Sulfonamides have been explored as terminators in cationic cyclisation reactions, showcasing their utility in synthesizing polycyclic systems. This application is significant in medicinal chemistry for developing new therapeutic agents (Haskins & Knight, 2002).
properties
IUPAC Name |
N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O2S2/c20-19(21,22)17-5-3-15(4-6-17)14-28(25,26)23-9-12-24-10-7-16(8-11-24)18-2-1-13-27-18/h1-6,13,16,23H,7-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARJYMOTBBZJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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